3,7-Diamino-5-phenylphenazin-5-ium

electrochemical sensing redox indicator environmental monitoring

3,7-Diamino-5-phenylphenazin-5-ium, commercially known as its chloride salt phenosafranin (PSF), is a cationic phenazinium dye with the molecular formula C₁₈H₁₅N₄⁺ and a molecular weight of 287.3 g/mol. It is classified as a fluorochrome and a histological dye, traditionally employed in Gram staining and cartilage proteoglycan detection.

Molecular Formula C18H15N4+
Molecular Weight 287.3 g/mol
Cat. No. B1219561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Diamino-5-phenylphenazin-5-ium
Molecular FormulaC18H15N4+
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[N+]2=C3C=C(C=CC3=NC4=C2C=C(C=C4)N)N
InChIInChI=1S/C18H14N4/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15/h1-11H,(H3,19,20)/p+1
InChIKeyGCJIBOGVEKFXNS-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Diamino-5-phenylphenazin-5-ium Chloride (Phenosafranin): A Multi-Functional Phenazinium Dye for Research and Industrial Procurement


3,7-Diamino-5-phenylphenazin-5-ium, commercially known as its chloride salt phenosafranin (PSF), is a cationic phenazinium dye with the molecular formula C₁₈H₁₅N₄⁺ and a molecular weight of 287.3 g/mol [1]. It is classified as a fluorochrome and a histological dye, traditionally employed in Gram staining and cartilage proteoglycan detection [2]. Beyond classical staining, PSF has emerged as a versatile research tool with demonstrated roles as a redox mediator, DNA-intercalating photosensitizer, and electrochromic material, driven by its distinct planar phenazinium core bearing two amino substituents at positions 3 and 7 on the 5-phenylphenazin-5-ium scaffold [3].

Why Generic Substitution of Safranin-like Dyes Fails for 3,7-Diamino-5-phenylphenazin-5-ium-Based Applications


Although 3,7-diamino-5-phenylphenazin-5-ium shares a phenazinium core with common histological dyes such as safranin O (3,7-diamino-2,8-dimethyl-5-phenylphenazin-5-ium chloride) and safranin T, these in-class compounds are not functionally interchangeable. Safranin O bears two additional methyl groups at positions 2 and 8, which introduce steric hindrance and enhance hydrophobicity, directly weakening DNA intercalation and altering intracellular localization [1]. Comparative biophysical studies show that PSF consistently exhibits higher DNA binding affinity, greater efficacy in converting left-handed protonated DNA back to the B-form, and a more negative formal redox potential than its methylated analogs [2]. These molecular-level differences translate into measurable performance gaps in electrochemical sensors, photodynamic inactivation, and PCR enhancement, meaning that substitution without re-optimization risks significant loss of function [3].

Quantitative Differentiation Evidence for 3,7-Diamino-5-phenylphenazin-5-ium Against Close Analogs


252 mV More Negative Formal Redox Potential Than Thionine Enables Distinct Electrochemical Sensing Window

When immobilized on an affinity chromatography gel at near-physiological pH, phenosafranin exhibits a formal redox potential (E°′) of −286 mV vs. SHE, which is 338 mV more negative than that of immobilized thionine (E°′ = +52 mV vs. SHE) [1]. This substantial difference places PSF in a distinctly more reducing regime, enabling its application as a reductimetric titrant for analytes such as Cr(VI), Fe(III), and periodate, whereas thionine operates in a more oxidizing window [2]. The reduced form of PSF is stable enough for coulometric and photochemical titration workflows, a characteristic not shared by dyes with more positive potentials such as methylene blue or toluidine blue [3].

electrochemical sensing redox indicator environmental monitoring

Stronger DNA Binding Affinity of Phenosafranin Over Safranin O Validated by Calorimetric and Spectroscopic Comparative Studies

In a direct head-to-head comparative study using multiple biophysical techniques, phenosafranin (PSF) consistently bound to double-stranded DNA with significantly higher affinity than safranin O (SO), despite both dyes sharing the phenazinium scaffold [1]. Both dyes bind with affinities on the order of 10⁵ M⁻¹, but PSF values were systematically higher, particularly for guanine-cytosine (GC)-rich sequences. Isothermal titration calorimetry revealed that the binding of both dyes was exothermic and entropy-driven; however, the negative heat capacity change (ΔCp) was larger in magnitude for PSF than for SO, indicating a greater contribution from hydrophobic forces to the PSF–DNA interaction [2]. In a separate spectroscopic study, PSF was further confirmed as a stronger DNA binder than safranin T (ST) and was more effective at converting left-handed protonated DNA back to the native B-form conformation, a property attributed to reduced steric hindrance from the absence of the 2,8-dimethyl substituents present in ST [3].

DNA binding intercalation PCR enhancer biosensor

5× Higher Fluorescence Quantum Yield in Organic Solvents Compared to Aqueous Medium Enables Environment-Sensitive Probing

The fluorescence quantum yield (Φf) of phenosafranin increases from Φf = 0.04 in pure water to Φf = 0.20 in methanol or ethanol, representing a 5-fold enhancement upon transfer to a less polar environment [1]. This solvatochromic sensitivity is a direct consequence of the charge-transfer character of the S₁ state, where hydrogen bonding with protic solvents quenches fluorescence, while aprotic or hydrophobic microenvironments suppress nonradiative decay [2]. Comparative studies across 21 solvents confirmed that PSF photophysical parameters—including Stokes' shift, fluorescence lifetime, and triplet–triplet absorption maxima—exhibit a clean dependence on solvent properties in protic media but remain nearly invariant in aprotic solvents, a dual-mode behavior not observed for the bulkier safranin O, whose two methyl groups drive a stronger preference for hydrophobic environments [3].

fluorescence probe solvatochromism micellar sensing photophysics

Phenosafranin-POSS Conjugates Achieve Bacterial Killing at 0.38 µM with 5-Minute Light Exposure, Demonstrating Clinically Relevant Photodynamic Potency

Cationic phenosafranin-based photosensitizers, when conjugated to polyhedral oligomeric silsesquioxane (POSS) cages, achieve complete in vitro killing of both Gram-positive (S. aureus Newman strain and MRSA 12673) and Gram-negative (E. coli 12519) bacteria at concentrations as low as 0.38 µM after only 5 minutes of light irradiation (λem max = 522 nm, 10.6 mW/cm²) [1]. The free PSF dye itself possesses a favorable triplet quantum yield (ΦT = 0.20–0.42) and efficient singlet oxygen (¹O₂) generation [2], properties that underpin its photosensitizing capability. While methylene blue is a widely used photosensitizer, PSF-based systems offer the advantage of a more negative redox potential and distinct subcellular localization patterns, with confocal microscopy showing that different POSS-PSF conjugates accumulate either intracellularly or at the cell wall/membrane, enabling targeting flexibility not reported for methylene blue [3].

photodynamic therapy antimicrobial singlet oxygen POSS conjugate

Superior Electrochromic Cycling Stability of Nafion-Immobilized PSF/MB Films Over Thionine-Based Systems

In direct comparative experiments using Nafion®-immobilized films, the phenosafranin/methylene blue (Nf/PS⁺/MB⁺) system exhibited highly stable reversible color changes upon repeated potential cycling, whereas films incorporating thionine (Nf/TH⁺/PS⁺) suffered from partial leaching of the thionine component [1]. The Nf/PS⁺/MB⁺ film displayed two well-separated reversible redox waves at +0.22 V and −0.05 V (vs. SCE) corresponding to MB⁺ and PS⁺ redox processes, respectively, enabling a three-state color transition: blue-red at 0.7 V → red at 0.0 V → colorless at −0.5 V [2]. The stronger retention of PS⁺ in the Nafion® matrix is attributed to its enhanced hydrophobic interaction with the fluorocarbon backbone compared to TH⁺, a direct consequence of the phenazinium core structure [3].

electrochromic Nafion film multicolor display redox stability

Higher Upconversion Luminescence Efficiency of Safranine T Over Phenosafranine in TTA-UC Systems Contextualizes PSF's Niche Role

In a comparative study of three aza-anthracene derivatives for triplet-triplet annihilation upconversion (TTA-UC), safranine T (SFT) achieved a TTA-UC luminous efficiency of 9.69%, approximately 3-fold higher than phenosafranine (PSF) at 3.16% [1]. This difference is attributed to the longer triplet lifetime of SFT, which enhances sensitization efficiency. However, PSF demonstrated a distinct advantage in one-photon absorption upconversion (OPA-UC), where its lower intramolecular charge-transfer character relative to methylene violet resulted in a higher radiative decay fraction [2]. Quantitative data showed that methylene violet's OPA-UC efficiency (0.12% at 10⁻³ mol·L⁻¹) was approximately 2-fold higher than PSF's (0.059%), but PSF's upconversion mechanism is predominantly radiative, offering cleaner spectral output for imaging applications [3].

triplet-triplet annihilation upconversion photophysics aza-anthracene

High-Value Application Scenarios for 3,7-Diamino-5-phenylphenazin-5-ium Based on Verified Differentiation Evidence


Electrochemical Sensors for Reducing Environments: Selective Cr(VI) and Fe(III) Detection in Environmental Samples

Leveraging its formal potential of −286 mV vs. SHE—338 mV more negative than thionine—phenosafranin is uniquely suited for constructing optical redox sensors that operate in strongly reducing regimes [1]. Immobilized PSF on affinity chromatography gels has been successfully deployed in flow cells for spectrophotometric determination of Cr(VI), dissolved O₂, and Fe(II)/Fe(III) speciation in environmental water samples [2]. The reduced leuco-form of PSF can also serve as a coulometrically generated reductimetric titrant for periodate, Co(III), and 2,6-dichloroindophenol, applications where thionine or methylene blue would be ineffective due to their more positive potentials [3].

DNA Biosensors and PCR Enhancement: Exploiting High-Affinity, GC-Selective Intercalation

The superior DNA binding affinity of PSF over safranin O, combined with its GC-base-pair selectivity, makes it an excellent candidate for voltammetric DNA biosensors [1]. In linear sweep voltammetry, PSF exhibits a well-defined reductive peak at −0.32 V (vs. SCE) that decreases linearly with dsDNA concentration over 1.0–40.0 µg/mL, achieving a detection limit of 0.25 µg/mL [2]. Furthermore, PSF stabilizes DNA templates during PCR amplification by binding to and protecting duplex DNA, a property leveraged in challenging long-range PCR protocols where generic additives such as betaine or DMSO alone may be insufficient [3].

Photodynamic Antimicrobial Coatings and Surfaces with Nanomolar Potency

PSF-based photosensitizers, particularly when conjugated to POSS nanocages, achieve bacterial eradication—including drug-resistant MRSA—at 0.38 µM under 5 minutes of low-intensity visible light (522 nm, 10.6 mW/cm²) [1]. This performance supports the development of light-activated antimicrobial cellulose surfaces and β-glucan-based biohybrid materials for medical device coatings, wound dressings, and food packaging [2]. The distinct subcellular localization pattern of POSS-PSF conjugates (intracellular vs. membrane-bound) offers targeting flexibility that is not readily achievable with methylene blue-based photosensitizers [3].

Multi-State Electrochromic Devices Requiring Long-Cycle Stability

The Nf/PS⁺/MB⁺ Nafion® film system delivers three distinct color states (blue-red/red/colorless) with stable reversibility over repeated potential cycles [1]. Unlike thionine-containing films that suffer from gradual dye leaching, PS⁺ is robustly retained via hydrophobic interactions with the Nafion® fluorocarbon matrix [2]. This makes PSF the preferred phenazinium component for spectroelectrochemical sensors and smart windows where long-term cycling stability is a procurement-critical specification [3].

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